REACTION_CXSMILES
|
[I:1]I.N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:27][O:28][C:29]1[N:34]=[C:33]([CH2:35]O)[CH:32]=[CH:31][CH:30]=1>ClCCl>[I:1][CH2:35][C:33]1[CH:32]=[CH:31][CH:30]=[C:29]([O:28][CH3:27])[N:34]=1
|
Name
|
|
Quantity
|
1.094 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.294 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.131 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.27 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=N1)CO
|
Type
|
CUSTOM
|
Details
|
After 20 min of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography (gradient elution 1 to 5% Et2O in pentane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ICC1=NC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |